N-{2-methyl-4-[(methylsulfonyl)amino]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of two methanesulfonamide groups attached to a 2-methylbenzene (toluene) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide typically involves the reaction of 2-methylbenzene-1,4-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2-methylbenzene-1,4-diamine+2methanesulfonyl chloride→N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(4-methylbenzene-1,2-diyl)dimethanesulfonamide
- N,N’-(2,3-dimethylbut-2-ene-1,4-diyl)dibenzenesulfonamide
- N,N’-(biphenyl-4,4’-diyldi(2R)propane-2,1-diyl)dimethanesulfonamide
Uniqueness
N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2-methyl substitution on the benzene ring can influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C9H14N2O4S2 |
---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-[4-(methanesulfonamido)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O4S2/c1-7-6-8(10-16(2,12)13)4-5-9(7)11-17(3,14)15/h4-6,10-11H,1-3H3 |
InChI-Schlüssel |
WHOOERCWCZOEKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)NS(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.